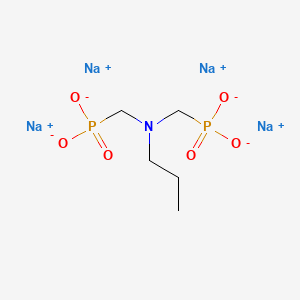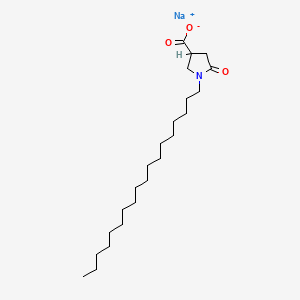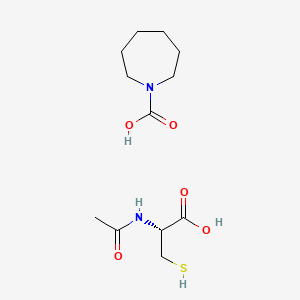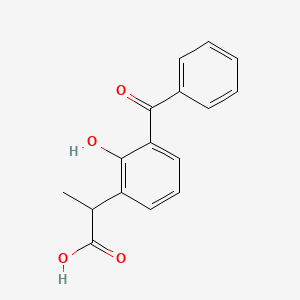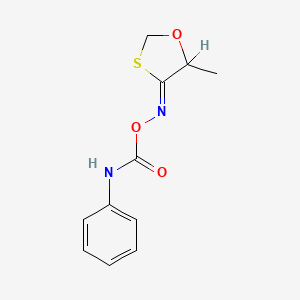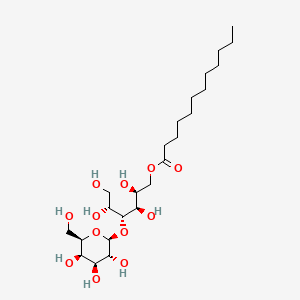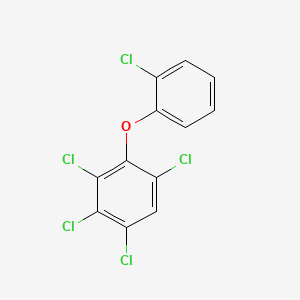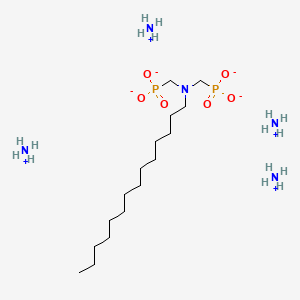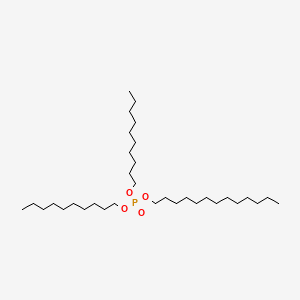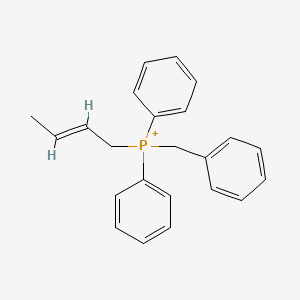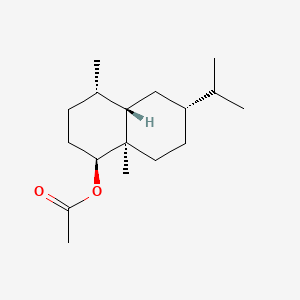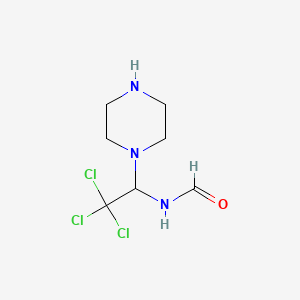
Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- is an organic compound characterized by the presence of a formamide group attached to a trichloroethyl moiety and a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- typically involves the reaction of trichloroacetaldehyde with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives or even to hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2,2-trichloro-1-hydroxyethyl)formamide: This compound shares a similar trichloroethyl group but differs in the presence of a hydroxy group instead of a piperazine ring.
N-(2,2,2-trichloro-1-(1-piperidinyl)ethyl)-2-furamide: This compound has a similar trichloroethyl group and a piperidine ring, but it includes a furamide moiety.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
31896-10-3 |
|---|---|
Fórmula molecular |
C7H12Cl3N3O |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-piperazin-1-ylethyl)formamide |
InChI |
InChI=1S/C7H12Cl3N3O/c8-7(9,10)6(12-5-14)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,14) |
Clave InChI |
YGZFQTWYPGGBTE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(C(Cl)(Cl)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


